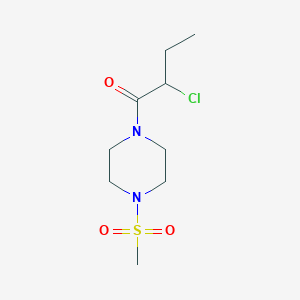

2-Chloro-1-(4-(methylsulfonyl)piperazin-1-yl)butan-1-one

Description

Properties

IUPAC Name |

2-chloro-1-(4-methylsulfonylpiperazin-1-yl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17ClN2O3S/c1-3-8(10)9(13)11-4-6-12(7-5-11)16(2,14)15/h8H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKTFIPMRQQZQHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N1CCN(CC1)S(=O)(=O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Chloro-1-(4-(methylsulfonyl)piperazin-1-yl)butan-1-one is a synthetic compound with the molecular formula C9H17ClN2O3S and a molecular weight of 268.76 g/mol. This compound has garnered interest in various research fields due to its potential biological activities, particularly in pharmacology and medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C9H17ClN2O3S |

| Molecular Weight | 268.76 g/mol |

| IUPAC Name | 2-chloro-1-(4-methylsulfonylpiperazin-1-yl)butan-1-one |

| Purity | Typically ≥ 95% |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in neurotransmission and cellular signaling pathways. The presence of the piperazine moiety suggests potential interactions with serotonin and dopamine receptors, which are critical in the modulation of mood and behavior.

Anticonvulsant Activity

Studies have shown that compounds with similar structural motifs exhibit anticonvulsant properties. For instance, derivatives containing piperazine rings have been reported to reduce seizure activity in animal models, suggesting that this compound may possess similar effects through modulation of neurotransmitter systems .

Anticancer Potential

The compound's sulfonamide group may confer anticancer properties, as sulfonamides are known to inhibit carbonic anhydrases, which play a role in tumor growth and metastasis. Preliminary studies indicate that related compounds exhibit significant cytotoxicity against various cancer cell lines, including A431 and HT29, with IC50 values comparable to established chemotherapeutics .

Antimicrobial Activity

Research has also indicated that compounds with similar structures demonstrate antimicrobial properties against both bacterial and fungal strains. The presence of electron-withdrawing groups like chlorine enhances the antimicrobial efficacy by increasing the compound's lipophilicity, allowing better membrane penetration .

Study on Anticancer Activity

In a recent study, a series of sulfonamide derivatives were synthesized and evaluated for their anticancer activity. The results showed that certain analogues exhibited potent growth inhibition on Jurkat cells, with IC50 values lower than those of standard treatments such as doxorubicin. This suggests that this compound could be a candidate for further investigation in cancer therapy .

Study on Anticonvulsant Properties

Another study focused on the synthesis and evaluation of piperazine derivatives for anticonvulsant activity. Compounds similar to this compound were tested in a PTZ-induced seizure model, demonstrating significant protective effects against seizure onset .

Scientific Research Applications

Pharmacological Studies

- Anticonvulsant Activity : Research indicates that derivatives of piperazine, including 2-Chloro-1-(4-(methylsulfonyl)piperazin-1-yl)butan-1-one, have been evaluated for their anticonvulsant properties. In studies utilizing the pentylenetetrazole (PTZ) seizure model, compounds similar to this one demonstrated significant protective effects against seizure onset, indicating potential use in epilepsy treatment.

- Neurotransmitter Interaction : The piperazine structure is known for its ability to interact with serotonin and dopamine receptors, which are crucial in mood regulation and behavioral modulation. This compound may serve as a lead compound for developing new antidepressants or antipsychotics by targeting these receptors.

- Potential Antitumor Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. Further investigation into the mechanisms of action could reveal its potential as an anticancer agent.

Biochemical Research

- Enzyme Inhibition Studies : The compound's ability to modulate enzyme activity related to neurotransmission and cellular signaling pathways has been explored. This could lead to the development of new therapeutic agents targeting specific enzymes involved in neurological disorders.

- Drug Development : As a synthetic compound, this compound can be modified to enhance its pharmacokinetic properties, such as solubility and bioavailability. This makes it a valuable scaffold in drug design and development processes.

Case Study 1: Anticonvulsant Efficacy

A study published in a peer-reviewed journal evaluated the anticonvulsant efficacy of several piperazine derivatives, including this compound. The results indicated that this compound significantly increased the seizure threshold in animal models compared to controls, suggesting its potential utility in treating epilepsy.

Case Study 2: Neurotransmitter Modulation

In vitro studies have shown that this compound can selectively bind to serotonin receptors, leading to increased serotonin levels in synaptic clefts. This action could explain its antidepressant-like effects observed in behavioral tests conducted on rodent models.

Comparison with Similar Compounds

Structural Features

Key structural differences among analogues lie in the substituents on the piperazine ring and the ketone chain (Table 1).

Table 1: Structural Comparison

*Molecular weight of the target compound was calculated based on formula C₉H₁₇ClN₂O₃S.

Key Observations :

- Electron Effects : The methylsulfonyl group in the target compound is strongly electron-withdrawing compared to the electron-donating cyclopropylmethyl group in or the aromatic phenyl/pyrimidinyl groups in . This may enhance electrophilicity at the ketone site, affecting reactivity in nucleophilic substitutions.

Preparation Methods

Starting Materials and Key Intermediates

- 4-(methylsulfonyl)piperazine : This intermediate is commonly prepared by oxidation of 4-methylpiperazine or by direct sulfonylation using methylsulfonyl chloride reagents.

- 2-chlorobutanoyl chloride or 2-chlorobutanone derivatives : Used as acylating agents to introduce the 2-chloro-butanone moiety.

Typical Preparation Method

A typical synthesis involves the nucleophilic substitution of 2-chlorobutanoyl chloride with 4-(methylsulfonyl)piperazine under controlled conditions:

Step 1: Synthesis of 4-(methylsulfonyl)piperazine

Methylsulfonylation of piperazine nitrogen is achieved by reacting 4-methylpiperazine with an oxidizing sulfonylating agent such as methylsulfonyl chloride in the presence of a base (e.g., triethylamine) at low temperature to avoid over-oxidation or multiple substitutions.

Step 2: Acylation with 2-chlorobutanoyl chloride

The 4-(methylsulfonyl)piperazine is then reacted with 2-chlorobutanoyl chloride in an aprotic solvent like dichloromethane or tetrahydrofuran under cooling (0–5°C) to control the reaction rate and minimize side products.

Step 3: Purification

The crude reaction mixture is typically washed with aqueous solutions to remove inorganic salts, dried, and purified by recrystallization or chromatography to yield the target compound with purity ≥95%.

Alternative Synthetic Strategies

Use of Protected Piperazines

Literature indicates that using protected piperazine derivatives (e.g., tert-butyl or ethyl carbamate-protected piperazines) can improve selectivity and yields by preventing multiple substitutions during acylation steps. After acylation, deprotection under mild acidic or basic conditions affords the desired mono-substituted product.

Oxidation of Methylpiperazine Derivatives

An alternative approach involves first synthesizing 2-chloro-1-(4-methylpiperazin-1-yl)butan-1-one followed by oxidation of the methyl group on piperazine to the methylsulfonyl group using oxidants such as m-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide under controlled conditions.

Reaction Parameters and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Dichloromethane, Tetrahydrofuran | Aprotic solvents preferred |

| Temperature | 0–5 °C during acylation | Controls rate, limits side reactions |

| Base | Triethylamine, Pyridine | Neutralizes HCl generated |

| Molar Ratios | Piperazine derivative : Acyl chloride = 1 : 1.1 | Slight excess of acyl chloride ensures completion |

| Reaction Time | 2–6 hours | Monitored by TLC or HPLC |

| Purification | Recrystallization or column chromatography | To achieve ≥95% purity |

Research Findings on Yields and Purity

- The direct acylation method typically yields 60–80% of the target compound with purity above 95% after purification.

- Use of protected piperazine intermediates can improve yields up to 90% by reducing side products and over-substitution.

- Oxidation post-acylation is efficient but requires careful control to avoid degradation of the chloro-ketone moiety.

Summary Table of Preparation Methods

| Method | Key Steps | Yield (%) | Purity (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Direct acylation of 4-(methylsulfonyl)piperazine with 2-chlorobutanoyl chloride | Methylsulfonylation → Acylation → Purification | 60–80 | ≥95 | Simpler, fewer steps | Moderate yield, side reactions |

| Protected piperazine approach | Protection → Acylation → Deprotection | Up to 90 | ≥95 | Higher yield, better selectivity | More steps, longer synthesis |

| Post-acylation oxidation | Acylation of methylpiperazine → Oxidation | 50–70 | ≥95 | Flexibility in oxidation state | Risk of degradation |

Q & A

Q. What are the standard synthetic routes for preparing 2-Chloro-1-(4-(methylsulfonyl)piperazin-1-yl)butan-1-one?

A common approach involves nucleophilic substitution reactions. For example, reacting a piperazine derivative with a chlorinated ketone in the presence of a base (e.g., K₂CO₃) under reflux in aprotic solvents like acetonitrile or DMF. Purification typically employs column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization .

Q. How can the purity of this compound be assessed in a research setting?

Purity is commonly determined via HPLC (C18 column, mobile phase: methanol/water gradient) with UV detection at 220–254 nm. Complementary methods include ¹H/¹³C NMR for structural confirmation and elemental analysis (C, H, N) to verify stoichiometry. High-resolution mass spectrometry (HRMS) further validates molecular integrity .

Q. What spectroscopic techniques are used for structural identification?

- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., distinguishing methylsulfonyl and piperazine signals).

- IR spectroscopy : Confirms functional groups (C=O stretch ~1700 cm⁻¹, S=O stretch ~1150 cm⁻¹).

- X-ray crystallography : Resolves 3D conformation, as demonstrated for analogs like 2-Chloro-1-[4-(2,4-difluorobenzyl)piperazin-1-yl]ethanone .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

- Modification strategies : Vary substituents on the piperazine ring (e.g., methylsulfonyl vs. benzodioxine-carbonyl groups) .

- Methodology : Synthesize analogs, screen against target enzymes/receptors (e.g., kinase assays), and correlate activity with computational docking (AutoDock, Schrödinger). Compare results to structurally related compounds like 4-(4-Methylpiperazin-1-yl)aniline dihydrochloride .

Q. How should contradictory data in bioactivity assays be resolved?

Q. What strategies improve reaction yield in large-scale synthesis?

Q. How can degradation pathways be investigated under varying storage conditions?

- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and humidity (75% RH).

- Analytical tools : LC-MS to identify degradation products (e.g., hydrolysis of the chloroketone moiety).

- Stabilization : Add antioxidants (e.g., BHT) or store under inert gas (argon) .

Q. What methods enhance solubility for in vivo studies?

Q. How are crystallographic challenges addressed for this compound?

- Crystal growth : Use slow evaporation in solvent mixtures (e.g., dichloromethane/methanol).

- Data collection : Optimize cryocooling (100 K) and detector settings (e.g., exposure time) to resolve weak diffraction patterns, as in related structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.